2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and an o-tolyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Acetic Acid Backbone: The acetic acid backbone is introduced through a reaction involving a suitable precursor, such as a halogenated acetic acid derivative.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the o-tolyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the benzylic position can yield benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group can produce alcohol derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, while the o-tolyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(((Benzyloxy)carbonyl)amino)-2-(p-tolyl)acetic acid: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(((Benzyloxy)carbonyl)amino)-2-(m-tolyl)acetic acid: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its phenyl, p-tolyl, and m-tolyl analogs.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4/c1-12-7-5-6-10-14(12)15(16(19)20)18-17(21)22-11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
UWYCDYAVRFJIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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